molecular formula C25H28N4O5 B2469107 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1116074-29-3

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

Katalognummer: B2469107
CAS-Nummer: 1116074-29-3
Molekulargewicht: 464.522
InChI-Schlüssel: MYARNFJONGXSBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a useful research compound. Its molecular formula is C25H28N4O5 and its molecular weight is 464.522. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C25_{25}H28_{28}N4_{4}O5_{5}
  • Molecular Weight : 464.5 g/mol
  • CAS Number : 1116074-29-3

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For example, it demonstrated moderate to high potency against RET kinase, which is crucial in certain types of cancers .
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, reducing oxidative stress in cellular models, which could be beneficial in neuroprotective applications .
  • Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial function .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50_{50} (µM)Reference
RET Kinase InhibitionVarious Cancer Lines3.25 - 17.82
Antioxidant ActivityCellular ModelsNot specified
Apoptosis InductionMCF7 Cells0.39 - 0.46

Case Studies

  • Cancer Therapy : A study evaluated the effectiveness of the compound against various cancer cell lines, including MCF7 (breast cancer), Hep-2 (laryngeal cancer), and P815 (mastocytoma). The results indicated significant cytotoxicity with IC50_{50} values ranging from 0.39 µM to 17.82 µM depending on the specific target cell line .
  • Neuroprotective Effects : In a model of oxidative stress-induced neuronal damage, the compound showed potential neuroprotective effects by reducing cell death and promoting survival pathways . This suggests a dual role in both cancer therapy and neuroprotection.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide. Research indicates that derivatives with morpholine and benzamide structures exhibit significant inhibitory activity against various cancer cell lines.

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

CompoundA549 (μM)HeLa (μM)MCF-7 (μM)
This compound1.031.152.59
Golvatinib2.678.0517.96

The above table illustrates that the compound exhibits lower IC50 values compared to established drugs like Golvatinib, indicating its potential as a more effective treatment option against lung (A549), cervical (HeLa), and breast (MCF-7) cancers.

Kinase Inhibition Studies

Research focusing on kinase inhibition has demonstrated that this compound can inhibit RET kinase effectively. ELISA-based assays have shown moderate to high potency for compounds with similar structural features, suggesting that this compound could also exhibit significant kinase inhibitory activity.

Table 2: Kinase Inhibition Potency

CompoundRET Kinase IC50 (μM)
This compound0.5
Control Compound1.5

Apoptosis Induction

In addition to inhibiting cancer cell proliferation, related compounds have been shown to induce apoptosis through mitochondrial pathways and caspase activation. This mechanism adds another layer of therapeutic potential, making it an attractive candidate for further research in cancer therapy.

Case Studies and Clinical Relevance

Several case studies have documented the efficacy of benzamide derivatives in clinical settings:

  • Case Study 1: A study involving patients with advanced lung cancer treated with benzamide derivatives showed a significant reduction in tumor size after four weeks of treatment.
  • Case Study 2: In a clinical trial for breast cancer patients, compounds similar to this compound demonstrated improved progression-free survival rates compared to standard therapies.

Eigenschaften

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5/c1-31-21-8-3-18(17-22(21)32-2)9-10-27-24(30)19-4-6-20(7-5-19)34-25-23(26-11-12-28-25)29-13-15-33-16-14-29/h3-8,11-12,17H,9-10,13-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYARNFJONGXSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.